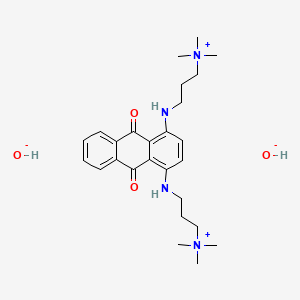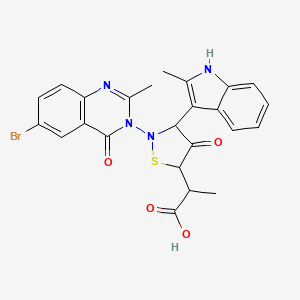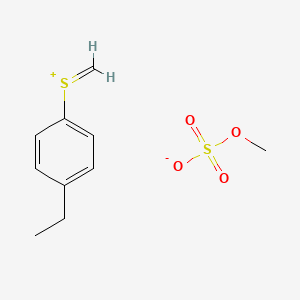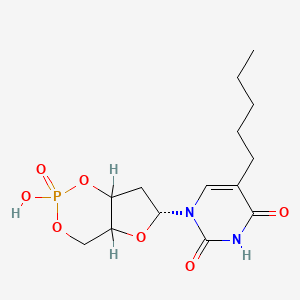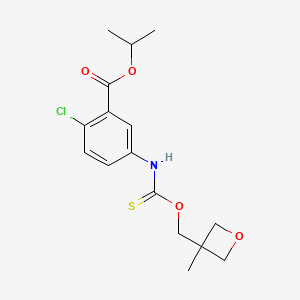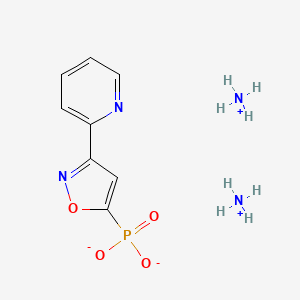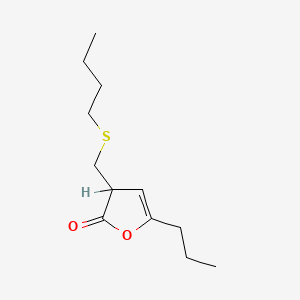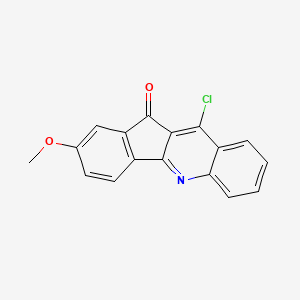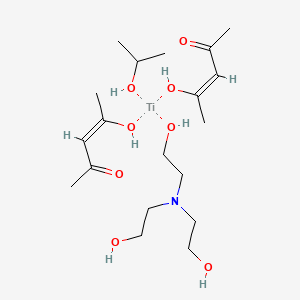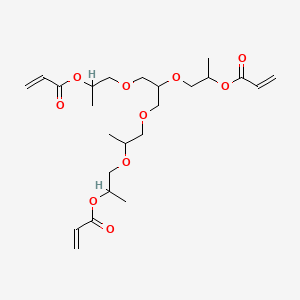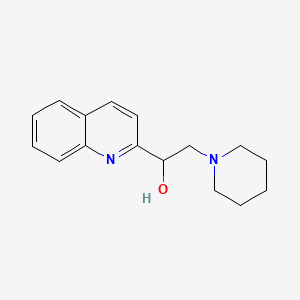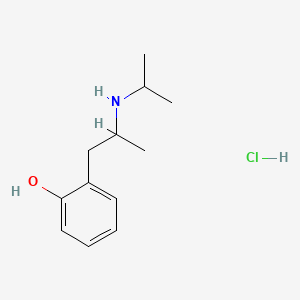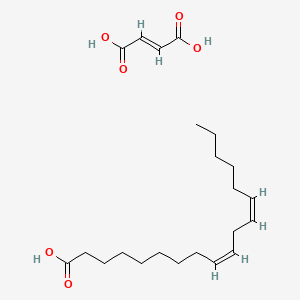
(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleic acid fumaric acid modified is a compound derived from the modification of linoleic acid and fumaric acid. Linoleic acid is an omega-6 fatty acid commonly found in vegetable oils, while fumaric acid is a dicarboxylic acid used in food and industrial applications. The modification of these acids aims to enhance their properties and expand their applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of linoleic acid fumaric acid modified typically involves the esterification of linoleic acid with fumaric acid. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction can be carried out in a solvent such as toluene or xylene to facilitate the esterification process.
Industrial Production Methods
Industrial production of linoleic acid fumaric acid modified involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient catalysts and advanced separation techniques ensures the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Linoleic acid fumaric acid modified undergoes various chemical reactions, including:
Oxidation: The double bonds in linoleic acid can be oxidized to form epoxides or hydroxyl groups.
Reduction: The carboxylic groups in fumaric acid can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, diols.
Substitution: Ester derivatives, amides.
Applications De Recherche Scientifique
Linoleic acid fumaric acid modified has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and coatings.
Mécanisme D'action
The mechanism of action of linoleic acid fumaric acid modified involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various receptors and enzymes, modulating inflammatory responses and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic acid fumaric acid modified: Similar in structure but derived from oleic acid.
Stearic acid fumaric acid modified: Derived from stearic acid, with different physical properties.
Palmitic acid fumaric acid modified: Derived from palmitic acid, used in different industrial applications.
Uniqueness
Linoleic acid fumaric acid modified is unique due to its combination of omega-6 fatty acid properties with the reactivity of fumaric acid
Propriétés
Numéro CAS |
68037-30-9 |
|---|---|
Formule moléculaire |
C22H36O6 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8)/b7-6-,10-9-;2-1+ |
Clé InChI |
HYZXPRRHBQXSCM-SUSXBYIYSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
